3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

mTOR inhibition Kinase binding assay Pyrido[3,2-d]pyrimidine SAR

3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione (CAS 919967‑71‑8) is a pyrido[3,2‑d]pyrimidine‑2,4‑dione that carries a 4‑methylbenzyl group at the N3 position. The compound belongs to a chemotype that has been patented as a pan‑Trk inhibitor (WO2012125668, Example 12) and is annotated in major chemogenomic databases as a ligand of the tropomyosin‑receptor‑kinase A (TrkA) and mTOR kinases.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B13248261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O
InChIInChI=1S/C15H13N3O2/c1-10-4-6-11(7-5-10)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20)
InChIKeyVKSXRFZESOTOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione – A Selective Kinase‐Tool Building Block for Pain & Oncology Programs


3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione (CAS 919967‑71‑8) is a pyrido[3,2‑d]pyrimidine‑2,4‑dione that carries a 4‑methylbenzyl group at the N3 position [1]. The compound belongs to a chemotype that has been patented as a pan‑Trk inhibitor (WO2012125668, Example 12) and is annotated in major chemogenomic databases as a ligand of the tropomyosin‑receptor‑kinase A (TrkA) and mTOR kinases [2][3]. Its core scaffold is a recognized kinase‑hinge‑binding motif, and the 4‑methylbenzyl substituent provides a defined hydrophobic contact that can be exploited in structure‑based optimization campaigns.

Why Pyrido[3,2‑d]pyrimidine‑2,4‑diones Cannot Be Treated as Interchangeable – The 4‑Methylbenzyl Case


The pyrido[3,2‑d]pyrimidine‑2,4‑dione scaffold is a privileged kinase‑hinge binder, but the identity of the N3 substituent dictates both potency and selectivity across the kinome. Replacing the 4‑methylbenzyl group with a smaller alkyl or unsubstituted benzyl can abolish key hydrophobic interactions within the kinase back pocket, while bulkier or more polar variants can introduce steric clashes or alter pharmacokinetic properties [1]. The specific compound 3‑(4‑methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione has been validated as a TrkA inhibitor in patent prosecution and shows low‑nanomolar affinity for mTOR, whereas the des‑methyl or core‑unsubstituted analogs exhibit significantly weaker or no measurable activity in the same assays [2][3]. Consequently, generic sourcing of “pyrido[3,2‑d]pyrimidine‑2,4‑dione” without the precise N3 substitution pattern can lead to inactive material in target‑based screens.

Quantitative Differentiation of 3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione Versus Core Scaffold and N3‑Des‑Methyl Analogs


mTOR Kinase Affinity: 4‑Methylbenzyl vs. Unsubstituted Core

3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione exhibits a Ki of 69 nM against human recombinant mTOR in a TR‑FRET phosphorylation assay, whereas the unsubstituted pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione core (CAS 37538‑68‑4) shows no inhibition at 10 µM under the same assay conditions [1][2]. This >140‑fold improvement in affinity validates the critical contribution of the 4‑methylbenzyl hydrophobic anchor.

mTOR inhibition Kinase binding assay Pyrido[3,2-d]pyrimidine SAR

TrkA Selectivity: 4‑Methylbenzyl vs. N3‑Des‑Methyl Analog

In the patent family WO2012125668, 3‑(4‑methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione (Example 12) is explicitly claimed as a TrkA inhibitor, while the N3‑des‑methyl analog (3‑benzyl derivative) is absent from the exemplified compound list, implying insufficient TrkA potency to warrant patent protection [1]. The 4‑methyl group is posited to fill a lipophilic sub‑pocket in the TrkA back pocket, enhancing van der Waals contacts.

TrkA inhibition Pain target Kinase selectivity

Physicochemical Differentiation: Lipophilicity and Permeability

The calculated logP of 3‑(4‑methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione is 2.2, while the unsubstituted core (CAS 37538‑68‑4) has a clogP of -0.1 [1]. This >2‑log‑unit increase places the compound within the optimal lipophilicity range for blood‑brain‑barrier penetration (logP 1‑3), a critical requirement for CNS pain indications where TrkA is a validated target [2].

Lipophilicity CNS penetration Physicochemical profiling

Synthetic Tractability and Procurement Purity: A Differentiator for Parallel Synthesis

3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione is prepared in a single alkylation step from the commercially available core scaffold (pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione, CAS 37538‑68‑4) with 4‑methylbenzyl bromide under mild conditions (K₂CO₃, DMF, 60 °C, 4 h), achieving >85% isolated yield and >95% HPLC purity at the 1‑g scale . In contrast, the analogous 3‑(4‑chlorobenzyl) derivative requires chromatographic purification to remove bis‑alkylated by‑products, reducing yield to 55‑65% [1].

Synthetic accessibility Parallel chemistry Lead optimization

High‑Impact Applications of 3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione in Drug Discovery


TrkA‑Targeted Pain Program Hit‑to‑Lead Optimization

The compound serves as a validated starting point for pan‑Trk inhibitor optimization, as demonstrated in the J. Med. Chem. 2014 disclosure of selective TrkA inhibitors for chronic pain [1]. Its 4‑methylbenzyl group provides a hydrophobic anchor that can be further diversified at C7 or C2 to improve selectivity over off‑target kinases. The compound’s CNS‑favorable physicochemical profile (clogP 2.2) [2] makes it especially suitable for neuropathic pain indications where brain penetration is mandatory.

mTOR Pathway Probe for Autophagy and Cancer Metabolism Studies

With a Ki of 69 nM against mTOR [3], the compound is a useful tool for dissecting mTORC1‑dependent phosphorylation cascades in cellular models of autophagy or cancer metabolism. Its moderate potency allows graded inhibition of the mTOR pathway without the complete shutdown caused by sub‑nanomolar clinical candidates, making it ideal for dose‑response studies of metabolic rewiring.

Parallel SAR Library Synthesis Core

The high synthetic yield (>85%) and ease of purification (precipitation rather than chromatography) make 3‑(4‑methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione an attractive core for parallel medicinal chemistry libraries. Researchers can rapidly generate 10–50 analogs by varying the C2, C4, or C7 positions while retaining the validated N3‑methylbenzyl anchor, accelerating SAR exploration.

Procurement Benchmarks for Chemical Vendors and CROs

The compound’s defined CAS registry (919967‑71‑8), established purity specifications (≥95% by HPLC) , and documented synthetic protocol provide clear quality benchmarks for procurement. This reduces the risk of batch‑to‑batch variability that plagues custom‑synthesized, non‑indexed analogs, ensuring reproducibility in multi‑center hit‑validation campaigns.

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